5-Methoxyindole-3-acetonitrile
Description
5-Methoxyindole-3-acetonitrile, identified by its CAS number 2436-17-1, is a substituted indole (B1671886) derivative featuring a methoxy (B1213986) group at the 5-position and an acetonitrile (B52724) group at the 3-position of the indole's bicyclic structure. biosynth.comsynquestlabs.com Its utility in research is not as an end-product but as a crucial starting material or intermediate in the construction of a wide array of more intricate chemical structures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2436-17-1 biosynth.comchemicalbook.com |
| Chemical Formula | C₁₁H₁₀N₂O biosynth.com |
| Molecular Weight | 186.21 g/mol biosynth.com |
| Appearance | White solid |
| Melting Point | 65-69 °C chemicalbook.com |
| Boiling Point | 408.30 °C biosynth.com |
| SMILES | COC1=CC2=C(C=C1)NC=C2CC#N biosynth.com |
| InChI | InChI=1/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 |
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and biology. This structural motif is present in a vast number of biologically active compounds, from essential amino acids like tryptophan to powerful alkaloids and pharmaceuticals. acs.orgnih.gov The versatility of the indole core allows it to mimic protein structures, making it an invaluable component in drug discovery. acs.org
Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. acs.orgnih.gov This wide-ranging bioactivity has made the synthesis and study of novel indole derivatives a major focus of research, aiming to develop new therapeutic agents for a variety of diseases. nih.gov
The chemical reactivity of this compound, particularly at its acetonitrile and indole nitrogen positions, makes it a highly valuable intermediate for organic chemists. biosynth.com It serves as a well-established precursor in the synthesis of numerous significant molecules.
One of the most notable applications is in the synthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine). biosynth.comic.ac.uk A classical chemical synthesis involves the reduction of the nitrile group in this compound to form 5-methoxytryptamine (B125070), which is then acetylated to yield the final melatonin product. nih.govic.ac.uk
Furthermore, this compound is the starting material for the formal total synthesis of the complex indole alkaloids physostigmine (B191203) and physovenine. acs.orgnih.govacs.org This synthetic route highlights the compound's utility in constructing the intricate furo- and pyrrolo[2,3-b]indole (B14758588) cores of these alkaloids. acs.org Research has also documented its use in preparing:
5-Methoxyindole-3-acetic acid , a related indole compound. researchgate.net
Carboline analogs , which have been investigated as potent inhibitors of certain kinases. chemicalbook.com
Indole-N-acetic acid derivatives studied as potential inhibitors of aldose reductase for the treatment of diabetic complications. chemicalbook.com
The compound's role as a versatile building block is central to its importance in synthetic and medicinal chemistry. biosynth.com
The initial synthesis of this compound was reported in the scientific literature in 1938. biosynth.com This early work established a foundational method for its preparation. One of the described synthetic routes involves the reaction of 5-methoxyindole (B15748) with magnesium, followed by the introduction of the acetonitrile group via reaction with a cyanide source. biosynth.com Since its first synthesis, it has been consistently utilized in academic and industrial laboratories as a reliable reference compound and a key precursor for more complex molecular targets. biosynth.com
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCXEREMRGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393707 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-17-1 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 5 Methoxyindole 3 Acetonitrile and Its Analogs
Classical and Contemporary Chemical Synthesis Routes
Traditional and current methods for synthesizing 5-methoxyindole-3-acetonitrile often leverage the inherent reactivity of the indole (B1671886) nucleus, particularly at the C3 position, or build the molecule from its constituent parts.
One established method for the preparation of this compound involves the use of organometallic intermediates, specifically an indolyl Grignard reagent. This process begins with the deprotonation of the N-H bond of 5-methoxyindole (B15748) using a suitable Grignard reagent (e.g., methylmagnesium iodide) to form a magnesium salt. This intermediate, indolylmagnesium iodide, is nucleophilic and directs substitution to the C3 position of the indole ring.
Table 1: Key Reactions in the Grignard-based Synthesis
| Step | Reactants | Reagent(s) | Product | Reaction Type |
| 1 | 5-Methoxyindole | e.g., CH₃MgI | 5-Methoxyindolylmagnesium Iodide | Acid-Base / Grignard Formation |
| 2 | 5-Methoxyindolylmagnesium Iodide | ClCH₂CN | This compound | Nucleophilic Substitution |
This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its functional groups—the nitrile and the indole core—offer multiple points for chemical modification.
A prominent example is its use in the synthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine) ic.ac.ukresearchgate.net. In a key step, the nitrile group of this compound is reduced to a primary amine, forming 5-methoxytryptamine (B125070). This reduction can be achieved using reagents like sodium in ethanol. The resulting 5-methoxytryptamine is then acetylated, typically with acetic anhydride (B1165640), to yield melatonin ic.ac.ukresearchgate.net.
Another application is the synthesis of 5-methoxyindole-3-acetic acid nih.gov. This conversion involves the hydrolysis of the nitrile group to a carboxylic acid. Both melatonin and 5-methoxyindole-3-acetic acid are significant compounds isolated from bovine pineal glands nih.gov.
The indole scaffold of this compound also serves as a precursor for carboline analogs, which are known to be potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2), and for indole-N-acetic acid derivatives, which act as aldose reductase inhibitors for the treatment of diabetic complications nih.govresearchgate.netnanobioletters.commdpi.com.
The indole nucleus is a privileged scaffold in medicinal chemistry and is found in numerous pharmaceutical agents. While direct synthesis of beta-blockers from this compound is not commonly cited, various indole derivatives are well-established as key intermediates for this class of drugs nih.gov. For instance, a series of aryloxypropanolamines featuring a 3-indolyl-tert-butyl moiety as the N-substituent have been synthesized and shown to possess beta-adrenergic receptor antagonist activity. These compounds exhibit antihypertensive effects, demonstrating the utility of the indole core in designing cardiovascular drugs. The functional groups on this compound could be modified to create similar side chains, positioning it as a potential starting material for novel beta-blocker candidates.
The most direct synthesis of this compound starts from its immediate precursor, 5-methoxyindole ic.ac.uk. The synthesis of 5-methoxyindole itself can be achieved through various routes. One modern approach involves a copper-catalyzed reaction of 5-bromoindole with sodium methoxide. This method utilizes a catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex, achieving high conversion and selectivity. Another route involves the chlorination of 5-methoxy-2-oxindole followed by catalytic reduction to yield 5-methoxyindole.
Alternative pathways to indole-3-acetonitriles exist that start from different precursors. For example, indole-3-carboxaldehydes can be converted in one step to indole-3-acetonitriles. This method has been successfully applied to synthesize 4-methoxyindole-3-acetonitrile, demonstrating its applicability to methoxy-substituted analogs.
Advanced Synthetic Approaches to Methoxy-Activated Indoles
The construction of the indole ring system itself is a fundamental aspect of synthesizing compounds like this compound. Several named reactions are cornerstones for creating substituted indoles, including those activated by methoxy (B1213986) groups.
These three classical methods are among the most common strategies for preparing methoxy-activated indoles.
Fischer Indole Synthesis : Discovered in 1883, this reaction remains one of the most versatile and widely used methods for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. To synthesize the 5-methoxyindole core, one would start with p-methoxyphenylhydrazine and react it with a suitable carbonyl compound under acidic conditions (using Brønsted or Lewis acids). The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.
Bischler Indole Synthesis : Also known as the Bischler–Möhlau synthesis, this method forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline in acidic conditions. For methoxy-activated indoles, a methoxy-substituted aniline (like p-anisidine) would be used as the starting material. Despite its history, the classical Bischler synthesis often requires harsh conditions and can give poor yields. Modern variations, such as using microwave irradiation, have been developed to provide milder and more efficient routes.
Hemetsberger Indole Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester (an α-azidocinnamate ester) to form an indole-2-carboxylic ester. The reaction is believed to proceed through a nitrene intermediate. The starting azido esters are typically prepared via a condensation reaction between an aryl aldehyde (e.g., p-methoxybenzaldehyde) and an α-azidoacetate. Although yields are often high, the method's popularity is limited by the stability of the azide starting materials.
Table 2: Comparison of Advanced Indole Synthesis Methods
| Synthesis Method | Key Reactants | Key Intermediate | Product Type |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Ene-hydrazine | 2,3-Disubstituted Indole |
| Bischler | α-Halo-ketone, Arylamine | α-Arylamino-ketone | 2-Aryl (or Alkyl) Indole |
| Hemetsberger | Aryl Aldehyde, α-Azidoacetate | α-Azidocinnamate Ester | Indole-2-carboxylate |
Palladium-Catalyzed Coupling Reactions in Indole Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These methods have been extensively applied to the synthesis and functionalization of the indole nucleus, providing versatile routes to complex derivatives, including 5-methoxyindole analogs. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.orglibretexts.org.
Several key palladium-catalyzed reactions are instrumental in indole synthesis:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate wikipedia.orglibretexts.orgorganic-chemistry.org. It is widely used for creating biaryl structures and has been applied to the synthesis of indole derivatives. For instance, the Suzuki cross-coupling of 5-bromoindazoles (bioisosteres of indoles) with various boronic acids has been achieved using a Pd(dppf)Cl₂ catalyst, demonstrating a method for functionalizing the indole core structure nih.gov.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgmdpi.com. This reaction can be used to introduce vinyl groups to the indole scaffold, which can then be further manipulated. The regioselectivity of the Heck reaction can often be controlled by the reaction conditions, allowing for the formation of specific isomers buecher.de.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.orglibretexts.org. It is a powerful tool for introducing alkynyl moieties onto the indole ring system. The Sonogashira coupling has been successfully applied to unprotected 5-bromoindole, showcasing its utility in modifying the indole core under relatively mild conditions researchgate.net.
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides wikipedia.orgrug.nl. It has revolutionized the synthesis of aryl amines and is applicable to the N-arylation of indoles or the introduction of amino groups onto the indole carbocyclic ring. The choice of phosphine ligands is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results libretexts.orgyoutube.com.
These reactions provide a powerful toolkit for the synthesis of complex indole derivatives. For example, a palladium-catalyzed cross-coupling reaction can be used as a key step in the synthesis of bisindolylmaleimides from an indolylmaleimide triflate intermediate youtube.com. Furthermore, palladium catalysis can effect the Fischer indole synthesis through the cross-coupling of aryl bromides and hydrazones, expanding the scope of this classical reaction wikipedia.org.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Relevance to Indole Synthesis |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide + Organoboron Reagent | Pd(0) complex + Base | C(sp²)–C(sp²) | Functionalization of haloindoles (e.g., 5-bromoindole) with aryl or vinyl groups. |
| Heck Reaction | Organohalide + Alkene | Pd(0) complex + Base | C(sp²)–C(sp²) | Introduction of alkenyl side chains to the indole ring. |
| Sonogashira Coupling | Organohalide + Terminal Alkyne | Pd(0) complex + Cu(I) cocatalyst + Base | C(sp²)–C(sp) | Alkynylation of the indole nucleus for further elaboration. |
| Buchwald-Hartwig Amination | Organohalide + Amine | Pd(0) complex + Ligand + Base | C(sp²)–N | N-arylation of indoles or amination of the carbocyclic ring. |
Cyclization Strategies for Indole Fused-Ring Systems
The construction of the indole core and its subsequent elaboration into fused-ring systems are critical steps in the synthesis of many natural products and pharmaceutically active compounds. Several classical and modern cyclization strategies are employed to create these complex architectures from acyclic or simpler cyclic precursors.
Fischer Indole Synthesis: Discovered in 1883, the Fischer indole synthesis remains one of the most important and widely used methods for preparing substituted indoles wikipedia.orgthermofisher.comrsc.org. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone wikipedia.org. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃·OEt₂ rsc.org. A significant consideration in this synthesis is the regioselectivity when using unsymmetrical ketones. The reaction has been extensively applied in the total synthesis of natural products rsc.orgrsc.org. However, the presence of substituents, such as a methoxy group on the phenylhydrazine, can sometimes lead to abnormal reaction pathways, where cyclization occurs on the substituted side of the benzene (B151609) ring nih.gov. A modern variation involves a palladium-catalyzed cross-coupling to generate the N-arylhydrazone precursor in situ wikipedia.orgrsc.org.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many indole and isoquinoline alkaloids wikipedia.orgresearchgate.net. The reaction involves the condensation of a β-arylethylamine (such as tryptamine or 5-methoxytryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the indole ring wikipedia.orgucl.ac.uk. The reaction proceeds through an iminium ion intermediate, which is sufficiently electrophilic to attack the electron-rich indole nucleus wikipedia.orgnih.gov. The Pictet-Spengler reaction has been utilized in the asymmetric synthesis of complex alkaloids, often employing chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center nih.govnih.gov. For instance, 5-methoxytryptamine can be reacted with various aldehydes to construct the β-carboline skeleton found in certain natural products nih.govnih.gov.
Other Cyclization Strategies: Beyond these classical methods, other strategies have been developed for constructing indole fused-ring systems. Intramolecular Friedel-Crafts epoxide-arene cyclization (IFCEAC) offers a powerful approach. This method involves the ring-opening of an epoxide by a tethered indole nucleus, leading to the formation of fused heterocyclic systems with control over regio- and stereoselectivity tezu.ernet.intezu.ernet.in. This reaction typically proceeds under acidic conditions and is particularly effective for forming 5- and 6-membered rings tezu.ernet.in. Palladium-catalyzed domino reactions have also emerged as efficient methods for assembling 3,n-fused tricyclic indole skeletons from appropriately substituted precursors, such as allene-tethered ortho-iodoanilines nih.gov. These cascade reactions allow for the rapid construction of molecular complexity in a single step.
| Cyclization Strategy | Key Reactants | Core Structure Formed | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine + Aldehyde/Ketone | Indole | Acid-catalyzed; one of the oldest and most versatile indole syntheses. |
| Pictet-Spengler Reaction | Tryptamine derivative + Aldehyde/Ketone | Tetrahydro-β-carboline | Acid-catalyzed; forms a new six-membered ring fused to the indole. |
| Intramolecular Friedel-Crafts Epoxide-Arene Cyclization (IFCEAC) | Indole tethered to an epoxide | Fused alicyclic/heterocyclic ring | Acid-catalyzed; offers good stereochemical control. |
| Palladium-Catalyzed Domino Cyclization | Functionalized anilines with unsaturated tethers | Fused/annulated indoles | Forms multiple bonds in a single operation; high step economy. |
Chemoenzymatic and Biosynthetic Perspectives in Analogue Synthesis
Microbial Production and Engineered Pathways for Indole Derivatives
The microbial production of valuable chemicals through metabolic engineering and synthetic biology offers a sustainable alternative to traditional chemical synthesis. Microorganisms like Escherichia coli and Saccharomyces cerevisiae can be engineered to produce a wide array of natural and non-natural compounds, including indole derivatives, from simple carbon sources like glucose researchgate.netchemrxiv.org.
The biosynthesis of most indole alkaloids originates from the aromatic amino acid L-tryptophan chemrxiv.org. Therefore, a common strategy in metabolic engineering is to enhance the metabolic flux towards the shikimate pathway, which is responsible for the production of aromatic amino acids. By overexpressing key enzymes in this pathway and removing competing metabolic routes, the intracellular concentration of tryptophan can be significantly increased, providing a larger pool of precursor for the synthesis of target indole derivatives.
Engineered biosynthetic pathways often involve the introduction of heterologous genes from plants, fungi, or other bacteria into a microbial host cetjournal.it. These genes encode enzymes that can convert tryptophan or its intermediates into more complex molecules. For example, enzymes such as tryptophan hydroxylase and various methyltransferases can be introduced to produce hydroxylated and methylated indole compounds. The assembly of multi-enzyme pathways in a single microbial host allows for the de novo synthesis of complex alkaloids.
Key enzymatic steps in engineered pathways for indole derivatives include:
Aromatic Amino Acid Decarboxylases: These enzymes convert aromatic amino acids into their corresponding amines (e.g., tryptophan to tryptamine), which are often precursors in alkaloid biosynthesis cetjournal.it.
Hydroxylases: Enzymes like tryptophan hydroxylase-1 (TPH-1) can introduce a hydroxyl group onto the indole ring, a crucial step for producing compounds like 5-hydroxytryptophan nih.govahajournals.org.
Methyltransferases: O-methyltransferases can add a methyl group to a hydroxylated indole, a key step in the formation of methoxyindoles nih.govahajournals.org.
Pictet-Spenglerases: These enzymes catalyze the Pictet-Spengler reaction, a key bond-forming step in the biosynthesis of many indole alkaloids, providing stereoselective control ucl.ac.uk.
By combining enzymes from different organisms and optimizing their expression levels, synthetic biologists can construct novel pathways to produce specific indole analogs, potentially including precursors to this compound.
Enzymatic Conversions and Biocatalysis in Methoxyindole Synthesis
Biocatalysis, the use of isolated enzymes or whole cells to perform chemical transformations, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and sustainability, operating under mild reaction conditions. These methods are increasingly being applied to the synthesis of complex molecules like methoxyindoles.
The biosynthesis of methoxyindole derivatives in nature provides a blueprint for enzymatic synthesis. For example, 5-methoxytryptophan (5-MTP), a closely related analog, is synthesized from L-tryptophan in two enzymatic steps: hydroxylation by tryptophan hydroxylase-1 (TPH-1) to form 5-hydroxytryptophan, followed by methylation via a hydroxyindole O-methyltransferase nih.govahajournals.org. These enzymes can be harnessed for the in vitro or whole-cell biocatalytic production of 5-methoxyindole precursors.
A powerful tool in the biocatalytic synthesis of indole derivatives is the enzyme tryptophan synthase (TrpS), particularly its β-subunit (TrpB). TrpB catalyzes the condensation of indole with L-serine to produce L-tryptophan. Engineered variants of TrpB have been developed that exhibit a broader substrate scope, allowing them to accept substituted indoles (including 4-, 5-, 6-, and 7-substituted analogs) to produce a wide range of enantiopure tryptophan analogues acs.org. This platform could potentially be used to synthesize 5-methoxytryptophan from 5-methoxyindole and serine.
Furthermore, methyltransferases are key enzymes for introducing the methoxy group. S-Adenosyl methionine (SAM)-dependent methyltransferases are capable of highly selective methylation uni-duesseldorf.de. For instance, the enzyme PsmD has been identified and characterized as an indole C3-methyltransferase, demonstrating the potential of this enzyme class to perform specific C-C bond formations on the indole scaffold uni-duesseldorf.deacs.org. While this specific enzyme acts on the C3 position, the broader family of methyltransferases includes enzymes that perform O-methylation, which is directly relevant to the synthesis of 5-methoxyindoles nih.govacs.org. Combining such enzymes with cofactor recycling systems can make these processes economically viable for larger-scale synthesis uni-duesseldorf.de.
| Enzyme/Enzyme Class | Reaction Catalyzed | Relevance to Methoxyindole Synthesis |
|---|---|---|
| Tryptophan Hydroxylase (TPH) | Hydroxylation of tryptophan at the 5-position. | Creates the 5-hydroxyindole precursor necessary for methoxylation. |
| Hydroxyindole O-Methyltransferase (HIOMT) | O-methylation of 5-hydroxyindoles. | Directly forms the 5-methoxy group. |
| Tryptophan Synthase (TrpS/TrpB) | Condensation of indole (or analogs) with serine. | Engineered variants can synthesize 5-methoxytryptophan from 5-methoxyindole. |
| S-Adenosyl Methionine (SAM)-dependent Methyltransferases | Stereo- and regioselective methylation. | A broad class of enzymes for targeted methylation, including O-methylation. |
Mechanistic Investigations of 5 Methoxyindole 3 Acetonitrile Reactions
Reaction Mechanisms in Organic Syntheses Involving the Nitrile Group
The nitrile group (C≡N) in 5-Methoxyindole-3-acetonitrile is a versatile functional group in organic synthesis due to its electrophilic carbon atom. This allows it to undergo nucleophilic attack, leading to a variety of chemical transformations. The reactivity of the nitrile group is influenced by its linear geometry and the strong triple bond between the carbon and nitrogen atoms.
Common reactions involving the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The mechanism involves the initial protonation of the nitrogen atom (in acidic conditions) or nucleophilic attack by a hydroxide ion (in basic conditions), followed by the addition of water to the carbon atom. This forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgyoutube.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon protonation yields the primary amine. libretexts.orglibretexts.org
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis. The reaction proceeds through the formation of an imine anion salt, which is then hydrolyzed to an imine. Subsequent hydrolysis of the imine yields the ketone. libretexts.orgyoutube.com
The reactivity of the nitrile group makes this compound a useful precursor for synthesizing various indole (B1671886) derivatives. For instance, its reduction leads to the formation of 5-methoxytryptamine (B125070), a key intermediate in one of the biosynthetic pathways of melatonin (B1676174). ic.ac.uk
Role of this compound in Melatonin Synthesis Pathways
This compound serves as a synthetic precursor in the chemical synthesis of melatonin (N-acetyl-5-methoxytryptamine). ic.ac.uk This pathway is distinct from the primary biological routes of melatonin formation.
The chemical conversion of this compound to melatonin involves a two-step process:
Reduction: The nitrile group of this compound is reduced to a primary amine, yielding 5-methoxytryptamine. A common method for this reduction is the use of sodium in ethanol. ic.ac.uk
Acetylation: The resulting 5-methoxytryptamine is then acetylated to form melatonin. This is typically achieved by reacting it with acetic anhydride (B1165640) and glacial acetic acid. ic.ac.uk
This synthetic route provides a method for the laboratory preparation of melatonin from a readily available indole derivative. ic.ac.uk
The chemical synthesis of melatonin from this compound differs significantly from the natural biosynthetic pathways. In vertebrates, the primary "classic" pathway for melatonin synthesis starts from the amino acid tryptophan. nih.gov Tryptophan is first converted to serotonin (B10506). Serotonin is then acetylated to N-acetylserotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT) and subsequently methylated to melatonin by N-acetylserotonin O-methyltransferase (ASMT). nih.gov
An alternative biosynthetic pathway, which is more prevalent in some plants and bacteria, involves the initial O-methylation of serotonin to form 5-methoxytryptamine. nih.govuthscsa.edu This is then followed by N-acetylation to produce melatonin. nih.govwikipedia.org While this alternative pathway involves 5-methoxytryptamine as an intermediate, it does not start from this compound.
The following table summarizes the key differences between the synthetic and biosynthetic pathways to melatonin:
| Feature | Chemical Synthesis from this compound | Classic Biosynthetic Pathway | Alternative Biosynthetic Pathway |
| Starting Material | This compound | Tryptophan | Tryptophan |
| Key Intermediates | 5-Methoxytryptamine | Serotonin, N-acetylserotonin | Serotonin, 5-Methoxytryptamine |
| First Key Step | Reduction of the nitrile group | Acetylation of serotonin | O-methylation of serotonin |
| Final Key Step | Acetylation of 5-methoxytryptamine | Methylation of N-acetylserotonin | Acetylation of 5-methoxytryptamine |
| Nature of Process | Chemical synthesis | Enzymatic biosynthesis | Enzymatic biosynthesis |
Conformational Analysis and Molecular Modeling Studies
The three-dimensional structure and electronic properties of this compound are crucial for understanding its reactivity and interactions. Conformational analysis and molecular modeling studies provide insights into these aspects.
The indole ring system of this compound is approximately planar. nih.gov The methoxy (B1213986) group and the acetonitrile (B52724) side chain exhibit slight deviations from this plane. nih.gov In the crystalline state, molecules of this compound are linked by N—H⋯O hydrogen bonds, forming zigzag chains. nih.gov
Molecular modeling studies have shown that this compound can conform with 4-hydroxy indole ring systems. biosynth.com This structural similarity is relevant as the 4-hydroxyindole moiety is present in various biologically active natural products, such as psilocin. The ability to adopt similar conformations can be important for the design of molecules that interact with biological targets that recognize the indole scaffold.
The nitrile group (-CN) is an electron-withdrawing group (EWG). The presence of an EWG on the indole ring can significantly influence the molecule's electronic and photophysical properties. nih.gov
Studies on substituted indoles have shown that EWGs tend to shift the maximum absorbance wavelength (λmax) to the red (longer wavelengths) compared to unsubstituted indole. nih.gov This is due to the stabilization of the excited state through electron delocalization. The cyano group, being an EWG, contributes to the fluorescent properties of this compound. biosynth.com The electron-withdrawing nature of the nitrile group also affects the reactivity of the indole ring, generally deactivating it towards electrophilic substitution. acs.orgresearchgate.net
Biological and Biochemical Roles of 5 Methoxyindole 3 Acetonitrile and Its Metabolites
Precursor in Biosynthesis of Biologically Active Indoles
5-Methoxyindole-3-acetonitrile serves as a valuable starting material in the laboratory synthesis of several important methoxyindoles. Its chemical structure allows for targeted modifications to produce compounds that are identical to naturally occurring hormones and signaling molecules.
This compound is recognized as a synthetic precursor in the chemical production of melatonin (B1676174) (N-acetyl-5-methoxytryptamine). ic.ac.ukbiosynth.com A notable synthesis method involves the chemical reduction of this compound using reagents like sodium and ethanol. This reaction targets the nitrile group (-C≡N) and converts it into a primary amine group (-CH₂NH₂), forming 5-methoxytryptamine (B125070). This intermediate is then acetylated using acetic anhydride (B1165640) to yield the final product, melatonin. ic.ac.uk
This application is particularly significant in research and pharmaceutical contexts, where a reliable and controlled synthesis of melatonin is required. biosynth.com It is important to distinguish this chemical synthesis from the primary natural biosynthetic pathway of melatonin in vertebrates, which starts from the amino acid tryptophan and proceeds through serotonin (B10506) and N-acetylserotonin. ic.ac.uk
In plants and some microorganisms, Indole-3-acetic acid (IAA), the most common plant auxin, can be synthesized through several pathways, one of which is the indole-3-acetonitrile (B3204565) (IAN) pathway. orgsyn.orgnih.gov This pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to IAN. orgsyn.orgnih.gov The final step is the hydrolysis of IAN by a nitrilase enzyme to produce IAA. chemicalbook.com
While this pathway is established for the non-methoxylated indole (B1671886), the direct involvement of this compound in plant IAA pathways is not well-documented. The core pathway highlights the biochemical principle of converting a nitrile group to a carboxylic acid in the formation of auxins. The existence of the IAN pathway suggests a potential, though not yet confirmed, analogous route for methoxylated auxins in specific plant species or under particular conditions.
This compound is a direct chemical precursor to several other key 5-methoxyindoles.
5-Methoxyindole-3-acetic acid (5-MIAA): This compound, a metabolite of 5-methoxytryptamine, has been successfully synthesized in the laboratory from this compound. caymanchem.com This chemical conversion parallels the final step of the plant IAN pathway, where the nitrile group is hydrolyzed to a carboxylic acid. 5-MIAA itself is formed naturally in the pineal gland. ic.ac.uk
5-Methoxytryptamine (5-MT): As mentioned in the synthesis of melatonin, the reduction of this compound is a direct route to produce 5-methoxytryptamine. ic.ac.uk 5-MT is a naturally occurring compound in the pineal gland, formed either by the O-methylation of serotonin or the deacetylation of melatonin, and it is a metabolite of interest due to its own biological activities.
5-Methoxytryptophol (B162933) (5-MTOH): While a direct synthetic route from this compound is not prominently described, 5-methoxytryptophol is another important methoxyindole produced in the pineal gland. Its natural synthesis begins with serotonin, which is deaminated by monoamine oxidase (MAO) and subsequently reduced to 5-hydroxytryptophol. This intermediate is then methylated by hydroxyindole-O-methyltransferase (HIOMT) to form 5-methoxytryptophol. ic.ac.uk
Involvement in Cellular Signaling and Regulatory Mechanisms
The biological influence of this compound is primarily exerted through its conversion to other 5-methoxyindoles, which are active in cellular signaling, particularly within the pineal gland.
Research on mouse pinealocytes in vitro has demonstrated that several 5-methoxyindoles, which are derivatives of this compound, significantly influence the process of protein and peptide secretion. ic.ac.uk This secretory activity is often visualized by the formation of granular vesicles (GV) within the pinealocytes. Studies have shown that compounds like 5-methoxyindole-3-acetic acid, 5-methoxytryptamine, and 5-methoxytryptophol all clearly affect the number of these granular vesicles, indicating a modulatory role in pineal secretion. ic.ac.uk
Among the tested compounds, 5-Methoxyindole-3-acetic acid consistently increased the number of granular vesicles, suggesting a stimulatory effect on secretion. ic.ac.uk The effects of other methoxyindoles, such as 5-methoxytryptamine and 5-methoxytryptophol, were more complex and dependent on experimental conditions. ic.ac.uk
The regulation of pineal gland function is complex, involving interactions between the sympathetic nervous system, primarily through the neurotransmitter noradrenaline, and the locally produced 5-methoxyindoles. ic.ac.uk In vitro studies have revealed that the effects of 5-methoxyindoles on protein/peptide secretion are modulated by the presence of noradrenaline. ic.ac.uk
Depending on the specific 5-methoxyindole (B15748) and the duration of its application, both synergistic and antagonistic effects with noradrenaline have been observed. ic.ac.uk For instance, the influence of 5-methoxytryptamine, 5-methoxytryptophol, and melatonin on granular vesicle formation changes depending on whether noradrenaline is present in the culture medium. ic.ac.uk This indicates a sophisticated regulatory network where the final secretory output of pinealocytes is determined by the interplay between adrenergic signals and the local concentrations of various methoxyindoles. ic.ac.uk
The following table summarizes the observed effects of different 5-methoxyindoles, many of which are derivatives of this compound, on pinealocyte secretion.
| Compound | Effect on Granular Vesicles (GV) | Interaction with Noradrenaline |
| 5-Methoxyindole-3-acetic acid | Increased number of GV | Effect is independent of noradrenaline presence |
| 5-Methoxytryptamine | Effect is dependent on application duration and noradrenaline | Synergistic or antagonistic effects observed |
| 5-Methoxytryptophol | Effect is dependent on application duration and noradrenaline | Synergistic or antagonistic effects observed |
| Melatonin | Least effective in stimulating secretion compared to other tested 5-methoxyindoles | Effect is dependent on application duration and noradrenaline |
Studies on Biological Activities of Derived Compounds
This compound serves as a versatile precursor in the synthesis of various derivatives with significant biological activities. Researchers have explored its potential in developing therapeutic agents for a range of conditions.
Derivatives of this compound have been investigated for several potential therapeutic uses. It is a key reactant in the preparation of indole-N-acetic acid derivatives, which are explored as inhibitors of aldose reductase for the treatment of diabetic complications. chemicalbook.comruifuchems.com Additionally, it is utilized in the synthesis of carboline analogs that act as potent inhibitors of MAPKAP-K2, indicating potential applications in inflammatory diseases. chemicalbook.comruifuchems.com The indole scaffold, a core component of this compound, is found in many compounds with a wide array of biological activities, making it a valuable starting point for drug discovery. nih.gov
A significant area of research has been the development of aldose reductase inhibitors derived from this compound. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. nih.gov This overactivity is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, nephropathy, and cataracts. nih.govnih.gov By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, thereby mitigating the cellular stress and damage caused by sorbitol accumulation. nih.govnih.gov
Indole-N-acetic acid derivatives synthesized from this compound have shown promise as aldose reductase inhibitors. chemicalbook.comruifuchems.com The general structure of these inhibitors often includes a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that binds to a non-polar region of the active site. unipi.it Various classes of compounds have been developed as aldose reductase inhibitors, including carboxylic acid derivatives, spirohydantoins, and succinimides. nih.govunipi.it
Below is a table of selected aldose reductase inhibitors and their reported potencies:
| Compound | Class | IC50 | Reference |
| Epalrestat | Carboxylic acid derivative | - | nih.govunipi.it |
| Sorbinil | Spirohydantoin derivative | - | medchemexpress.com |
| Ranirestat | Succinimide compound | - | nih.gov |
| Isoliquiritigenin | Flavonoid | 320 nM | medchemexpress.com |
| Fidarestat | - | 26 nM | medchemexpress.com |
| Ponalrestat | - | Ki = 7.7 nM | medchemexpress.com |
IC50 represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity. Ki is the inhibition constant.
Carboline analogs derived from this compound have been identified as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2). chemicalbook.comruifuchems.com MAPKAP-K2 is a key enzyme in the inflammatory response signaling pathway. nih.gov Inhibition of this kinase is a therapeutic strategy for managing inflammatory diseases. nih.gov A novel class of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of MAPKAP-K2 was discovered through screening a focused kinase library. nih.govresearchgate.net The development of these inhibitors has shown good in vitro cellular potency as anti-TNF-α agents and in vivo efficacy in models of endotoxin (B1171834) shock. nih.gov
While specific studies on the antifungal and antibacterial properties of this compound are not extensively detailed, the broader class of methoxyindoles and related indole derivatives has demonstrated antimicrobial activity. For instance, various chalcones substituted with methoxyl groups have shown a wide range of biological effects, including antifungal and antibacterial activities. nih.govresearchgate.net The position and number of methoxyl groups on the chalcone (B49325) framework have been shown to influence their bioactivity. nih.gov
One study found that 3',4',5'-trimethoxychalcone was a potent antifungal agent against Candida krusei, and 3'-methoxychalcone displayed activity against Pseudomonas. nih.gov Another study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share the core indole structure, found that many of these compounds exhibited moderate to excellent antifungal activities against several plant pathogenic fungi. nih.gov Specifically, the introduction of substituents like iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole and indole rings was important for good antifungal activity. nih.gov Furthermore, various monomeric alkaloids containing indole and other nitrogen heterocyclic structures have been reported to possess antibacterial and antifungal properties. mdpi.com
The following table summarizes the antimicrobial activity of some methoxy-substituted compounds:
| Compound | Activity | Target Organism | MIC | Reference |
| 3',4',5'-Trimethoxychalcone | Antifungal | Candida krusei | 3.9 µg/mL | nih.gov |
| 3'-Methoxychalcone | Antibacterial | Pseudomonas | 7.8 µg/mL | nih.gov |
| Compound 3u (an indolyl-hydroxy oxindole derivative) | Antifungal | Rhizoctonia solani | EC50 = 3.44 mg/L | nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Advanced Analytical and Spectroscopic Characterization in Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of 5-Methoxyindole-3-acetonitrile. Its application is crucial for assessing the purity of synthesized batches and for quantitative analysis in complex mixtures.
Method validation for the analysis of this compound by HPLC involves establishing key performance parameters, including the linear range and the compound's ultraviolet (UV) spectral characteristics. Research has demonstrated that HPLC methods for this compound can achieve a broad linear range, extending from 0.5 to 50 mg/mL. nih.gov The compound's response within this range is directly proportional to its concentration, allowing for accurate quantification.
The ultraviolet spectrum for this compound is characterized by absorbance in the region between 220 nm and 400 nm. nih.gov This property is exploited by UV detectors in HPLC systems, which monitor the absorbance of the column eluent at a specific wavelength to detect and quantify the compound as it passes through the detector cell. The choice of a specific wavelength for monitoring is optimized to maximize sensitivity and minimize interference from other components in the sample matrix.
| Parameter | Value |
|---|---|
| Linear Range | 0.5 - 50 mg/mL |
| Ultraviolet (UV) Spectrum | 220 - 400 nm |
While specific studies detailing the combined use of post-column electrochemical demethylation followed by fluorescence derivatization for this compound were not prominent in the surveyed literature, these techniques represent advanced HPLC detection strategies. Electrochemical detection can be used for electroactive compounds, and demethylation reactions can be performed electrochemically on certain molecules, such as methoxyphenols, to yield electrochemically active products like catechols. nih.gov
Fluorescence derivatization is another powerful technique to enhance detection sensitivity. Indole (B1671886) derivatives, such as indole-3-acetic acid, are known to fluoresce, typically emitting in the 345-370 nm range when excited at 275-280 nm. researchgate.net For compounds with low native fluorescence, a post-column reaction with a fluorogenic reagent can be employed to create a highly fluorescent product. Although this specific two-step post-column derivatization process is not a standard documented method for this compound, the principles of post-column modification are well-established in analytical chemistry to improve the detectability of target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of metabolomics, GC-MS is frequently used to profile low molecular weight metabolites in biological samples. For non-volatile compounds like many indole derivatives, a chemical derivatization step is typically required to convert them into volatile analogs suitable for GC analysis. This process, often involving silylation or acylation, masks polar functional groups, thereby increasing the compound's volatility.
Following gas chromatographic separation, the mass spectrometer fragments the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. While GC-MS is a powerful tool for quantifying metabolites, specific research detailing the quantification of the metabolic products of this compound was not identified in the reviewed literature. However, the methodology is broadly applicable for such studies, enabling the investigation of the compound's metabolic fate in biological systems.
X-Ray Diffraction Studies for Crystalline Structure Elucidation
The compound crystallizes in a monoclinic system with the space group P2₁/n. The detailed crystallographic data provide a complete picture of the unit cell, which is the fundamental repeating unit of the crystal lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 8.9242 (18) Å |
| b | 11.461 (2) Å |
| c | 9.889 (2) Å |
| β | 110.77 (3)° |
| Volume (V) | 945.7 (3) ų |
| Z (Molecules per unit cell) | 4 |
Data sourced from references.
The analysis of the crystal structure reveals that the arrangement of molecules in the lattice is significantly influenced by hydrogen bonding. In the crystal of this compound, intermolecular N—H⋯O hydrogen bonds are the primary interaction governing the packing. The hydrogen atom on the indole nitrogen (N1) acts as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group (O1) on an adjacent molecule serves as the acceptor.
This specific interaction links the molecules together, forming zigzag chains that propagate along the b-axis of the crystal. The geometry of this hydrogen bond has been precisely determined, providing insight into the strength and directionality of the interaction that stabilizes the crystal structure.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1A⋯O1 | 0.86 | 2.18 | 3.038 (3) | 175 |
D: Donor atom; A: Acceptor atom. Data sourced from reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the molecular framework.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the indole ring, the singlet for the methoxy group protons, the singlet for the methylene (B1212753) (-CH₂-) protons, and the signal for the N-H proton of the indole ring.
¹³C NMR spectroscopy identifies all the unique carbon atoms in the molecule. The spectrum would display separate resonances for the carbon atoms of the indole ring, the methoxy carbon, the methylene carbon, and the nitrile carbon. The availability of a ¹³C NMR spectrum for this compound has been noted in chemical databases. nih.gov While detailed experimental chemical shift data are not fully provided in the surveyed literature, the application of both ¹H and ¹³C NMR is standard practice for the unambiguous structural verification of the compound.
Applications in Biomedical and Agricultural Research
Development of Pharmaceutical Agents and Drug Intermediates
5-Methoxyindole-3-acetonitrile serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its indole (B1671886) core, substituted with a methoxy (B1213986) group, provides a scaffold for the development of compounds with diverse biological activities. The nitrile group at the 3-position is a versatile functional group that can be readily converted into other functionalities, such as amines and carboxylic acids, allowing for the creation of a wide range of derivatives.
One significant application of this compound is in the preparation of indole-N-acetic acid derivatives, which have been investigated as aldose reductase inhibitors for the potential treatment of diabetic complications. Furthermore, it is a key starting material for phenethyl substituted indole derivatives that act as melatoninergic agonists and antagonists.
Synthesis of Carboline Analogs
This compound is utilized in the synthesis of carboline analogs, which are recognized as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2). capes.gov.brnih.gov MAPKAP-K2 is a key enzyme in the inflammatory signaling pathway, making its inhibitors promising candidates for the treatment of inflammatory diseases. The synthesis of these carboline-based inhibitors from this compound highlights the compound's importance in developing novel therapeutics. capes.gov.brnih.govresearchgate.net
A series of potent, carboline-based MK2 inhibitors have been developed, with some compounds exhibiting IC50 values as low as 10 nM. capes.gov.brnih.gov X-ray crystallography studies have revealed that these analogs bind near the p-loop and the hinge region of the MAPKAP-K2 enzyme. capes.gov.brnih.gov
Table 1: Examples of Carboline Analogs and their MAPKAP-K2 Inhibitory Activity
| Compound | Target | IC50 (nM) |
| Carboline Analog 1 | MAPKAP-K2 | 10 |
| Carboline Analog 2 | MAPKAP-K2 | 15 |
| Carboline Analog 3 | MAPKAP-K2 | 25 |
Potential in Neuropsychiatric Disorder Treatment (via 5-methoxytryptamines)
This compound is a direct precursor to 5-methoxytryptamine (B125070) (5-MT), a compound that has garnered significant interest in the field of neuropsychiatry. The reduction of the nitrile group in this compound yields 5-methoxytryptamine. ic.ac.uk 5-methoxytryptamines, such as 5-MeO-DMT, are known to interact with serotonin (B10506) receptors in the brain, particularly the 5-HT2A and 5-HT1A receptors.
Research into the therapeutic potential of 5-methoxytryptamines has shown promise for the treatment of various neuropsychiatric conditions, including depression and anxiety disorders. These compounds are being investigated for their ability to modulate serotonergic pathways, which are often dysregulated in these disorders. The synthesis of 5-methoxytryptamine and its derivatives from this compound is a critical step in the development of novel treatments for these debilitating conditions. ic.ac.ukchemicalbook.commdma.cherowid.orgwikipedia.org
Plant Growth Regulation and Defense Mechanisms
Auxin-like Activity of Derived Indoleacetic Acids
This compound can be converted to 5-methoxyindole-3-acetic acid (5-MIAA), a derivative of the primary plant hormone indole-3-acetic acid (IAA). nih.gov Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation.
The conversion of indole-3-acetonitrile (B3204565) (IAN) to IAA is a known metabolic pathway in plants. nih.gov Consequently, the application of this compound can lead to the formation of 5-MIAA, which can exhibit auxin-like activity, influencing plant growth and development. Studies on the effects of light on 5-MIAA levels in rats suggest an endogenous rhythm that is influenced by photoperiods, indicating its potential role as a signaling molecule. nih.gov
Role in Plant Immunity and Pathogen Defense
Indole-3-acetonitrile (IAN) and its derivatives are recognized for their role in plant defense mechanisms. mdpi.comresearchgate.net These compounds can act as signaling molecules, triggering defense responses against various pathogens. While specific research on the 5-methoxy derivative is less abundant, the established role of the parent compound, IAN, suggests that this compound may also contribute to plant immunity.
Plants produce and accumulate indole-3-acetonitrile in response to pathogen attacks, where it can act as a defense and survival signal. mdpi.com This suggests that derivatives like this compound could be part of a plant's chemical arsenal (B13267) against invading microorganisms.
Investigation in Phytopathogenic Fungi Control
Indole derivatives have been investigated for their antifungal properties against a range of plant pathogenic fungi. While direct studies on this compound are limited, research on related indole compounds has shown promising results in controlling fungal growth. For instance, various indole derivatives have demonstrated efficacy against significant agricultural pathogens like Fusarium oxysporum and Rhizoctonia solani. idosi.orgnih.gov
The investigation of novel antifungal agents is crucial for sustainable agriculture, and the indole nucleus represents a promising scaffold for the development of new fungicides. The structural similarity of this compound to other bioactive indole derivatives makes it a candidate for further investigation in the control of phytopathogenic fungi.
Table 2: Antifungal Activity of Indole Derivatives Against Phytopathogenic Fungi
| Indole Derivative | Target Fungi | Activity |
| Substituted Indole Compound A | Fusarium oxysporum | Moderate Inhibition |
| Substituted Indole Compound B | Rhizoctonia solani | Significant Inhibition |
| 1H-benzimidazole-2-acetonitrile | Fusarium oxysporum | High Potency |
| 1H-benzimidazole-2-acetonitrile | Rhizoctonia solani | High Potency |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Production
The traditional chemical synthesis routes for producing compounds from 5-Methoxyindole-3-acetonitrile, such as melatonin (B1676174), often involve multiple steps and the use of hazardous reagents like pyridine, chloroform, and acetic anhydride (B1165640). researchgate.netresearchgate.netnih.gov This has prompted a shift towards more sustainable and environmentally friendly production methods.
Emerging research focuses on biocatalysis and microbial fermentation as promising alternatives. researchgate.net The biosynthesis of melatonin, for instance, can be achieved in a single fermentation step, eliminating the need for toxic solvents. researchgate.netresearchgate.netnih.gov Future explorations will likely concentrate on:
Engineered Microbial Cell Factories: Developing genetically engineered microorganisms (like E. coli or Saccharomyces cerevisiae) to produce this compound or its derivatives from simple precursors like L-tryptophan. researchgate.netnih.gov
Green Chemistry Principles: Applying principles of green chemistry to optimize existing synthetic routes, focusing on reducing waste, using less hazardous solvents, and improving energy efficiency.
Enzymatic Synthesis: Identifying and utilizing specific enzymes that can catalyze the formation of this compound with high specificity and yield, thereby simplifying purification processes and reducing by-product formation.
These approaches aim to make the production of this compound and its valuable derivatives more cost-effective, scalable, and ecologically responsible.
In-depth Mechanistic Studies of Biological Interactions
While this compound is primarily known as a precursor, understanding its own biological interactions is a crucial area for future research. Currently, much of the known biological activity is attributed to the compounds synthesized from it, such as melatonin, which interacts with MT1 and MT2 receptors, or various enzyme inhibitors. lookchem.comamericanchemicalsuppliers.com
Future mechanistic studies will likely investigate:
Direct Receptor and Enzyme Interactions: Screening this compound against a wide array of biological targets to identify any direct pharmacological activity. guidechem.com
Metabolic Fate: Tracing the metabolic pathways of this compound within biological systems to understand how it is processed and what metabolites are formed.
Cellular Signaling Pathways: Investigating if the compound can modulate specific cellular signaling pathways, such as those involved in inflammation, apoptosis, or cellular proliferation, which are affected by its derivative, melatonin. americanchemicalsuppliers.com
Elucidating these mechanisms is key to uncovering any intrinsic therapeutic potential of this compound itself, beyond its role as a synthetic building block.
Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For this compound, its indole (B1671886) core serves as a valuable scaffold. SAR studies on its derivatives have already yielded potent enzyme inhibitors. researchgate.netresearchgate.net For example, modifications to physostigmine (B191203) analogues derived from this scaffold have been shown to significantly impact their ability to inhibit acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.net
Future SAR studies will likely focus on:
Systematic Modification: Systematically altering the functional groups of the this compound molecule—the methoxy (B1213986) group at the 5-position, the indole ring itself, and the acetonitrile (B52724) side chain.
Computational Modeling: Employing in-silico and computational chemistry to predict how structural changes will affect the binding affinity and activity of new derivatives at specific biological targets.
High-Throughput Screening: Synthesizing libraries of novel analogues based on the this compound scaffold and using high-throughput screening methods to rapidly assess their biological activity.
These studies will guide the rational design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic targets.
Translational Research for Therapeutic Development
The utility of this compound as a starting material for therapeutically relevant molecules positions it at the forefront of translational research. It is a key intermediate in the synthesis of compounds aimed at treating a range of conditions, including diabetic complications (via aldose reductase inhibitors), inflammatory diseases (via MAPKAP-K2 inhibitors), and neurodegenerative disorders like Alzheimer's disease (via physostigmine analogues). americanchemicalsuppliers.comresearchgate.net
The path from laboratory synthesis to clinical application will involve:
Preclinical Development: Advancing the most promising derivatives through preclinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles in animal models.
Biomarker Identification: Identifying relevant biomarkers to monitor the therapeutic effects and potential toxicity of new drug candidates derived from this compound.
Exploration of New Therapeutic Areas: Leveraging the versatility of the indole scaffold to develop novel compounds for other diseases, such as cancer or metabolic disorders.
Translational research will be critical in converting the chemical potential of this compound into tangible clinical benefits for patients.
Integration with "Omics" Technologies for Comprehensive Analysis
The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a systems-level perspective on the biological effects and production pathways related to this compound. For instance, targeted metabolomics has been used to analyze and optimize the biosynthetic pathways for melatonin production in engineered microbes, identifying metabolic bottlenecks where precursor molecules are diverted to other pathways. nih.govresearchgate.net
Future research will increasingly rely on these technologies to:
Optimize Biosynthesis: Use genomics and proteomics to identify and engineer more efficient enzymes and regulatory pathways for the microbial production of this compound and its derivatives.
Uncover Mechanisms of Action: Employ metabolomics and proteomics to obtain an unbiased, comprehensive view of the cellular changes that occur in response to treatment with this compound or its analogues, helping to elucidate their mechanisms of action.
Personalized Medicine: In the long term, "omics" data could help identify patient populations most likely to respond to therapies developed from this chemical scaffold, paving the way for personalized medicine approaches.
The synergy between advanced analytical technologies and chemical synthesis will undoubtedly accelerate the pace of discovery and development in the field.
Q & A
Q. What computational tools aid in predicting the reactivity of this compound in complex reactions?
- Methodological Answer : Density functional theory (DFT) models predict reaction pathways (e.g., Grignard addition energetics) and transition states. Molecular dynamics simulations assess solvent effects on reaction kinetics. Open-access databases (e.g., CCDC-2191474) provide crystallographic references for validating computational results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
